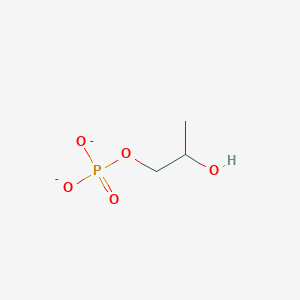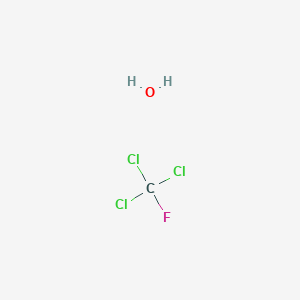
6-methylspirost-5-en-3-ol
Vue d'ensemble
Description
It is a brown crystalline powder with a melting point of 80-84°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-methylspirost-5-en-3-ol can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide . The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products. Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
In industrial settings, the preparation of cyanoacetonesodiumsalt typically involves the use of acetonitrile, acetic acid ester, and an alkali metal alkoxide. The reaction is carried out without the need to remove the alcohol formed, which simplifies the process and enhances yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-methylspirost-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions, where the cyano group or the sodium ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanoacetonesodiumsalt include alkyl cyanoacetates, acetonitrile, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts.
Major Products Formed
The major products formed from reactions involving cyanoacetonesodiumsalt include various cyanoacetamide derivatives and other heterocyclic compounds .
Applications De Recherche Scientifique
6-methylspirost-5-en-3-ol has a wide range of applications in scientific research:
Biology: It is utilized in the study of biochemical pathways and the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the development of pharmacologically active substances.
Industry: It is employed in the production of agrochemicals, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyanoacetonesodiumsalt involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyanoacetic acid potassium salt
- 3-Oxobutanenitrile
- Sodium 1-cyano-1-propen-2-olate
Uniqueness
6-methylspirost-5-en-3-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and efficiency in industrial production also make it a valuable compound in various applications .
Propriétés
IUPAC Name |
5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCTQMDJCNDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


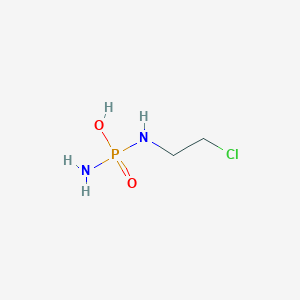


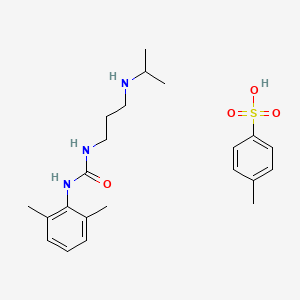

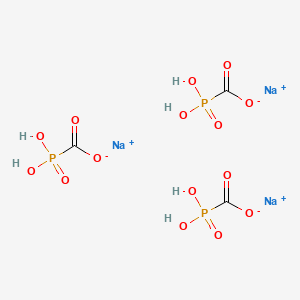

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)
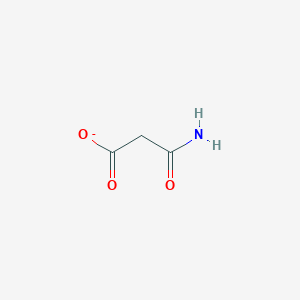
![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)

![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)
